{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid {2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 891449-08-4
VCID: VC0498584
InChI: InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
SMILES: CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3g/mol

{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid

CAS No.: 891449-08-4

Main Products

VCID: VC0498584

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3g/mol

{2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid - 891449-08-4

CAS No. 891449-08-4
Product Name {2-[(4-Acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
Molecular Formula C18H16N2O4
Molecular Weight 324.3g/mol
IUPAC Name 2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid
Standard InChI InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23)
Standard InChIKey JEFVCYRSHFWKQV-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
Canonical SMILES CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O
PubChem Compound 2772765
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator